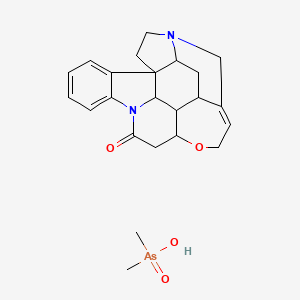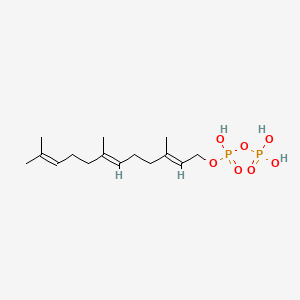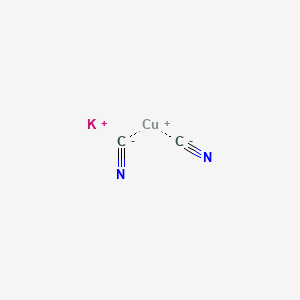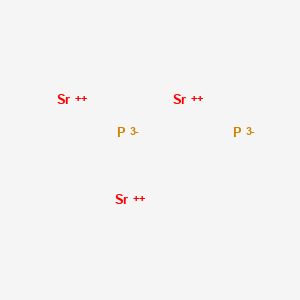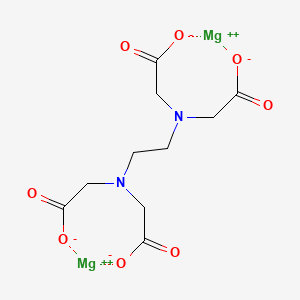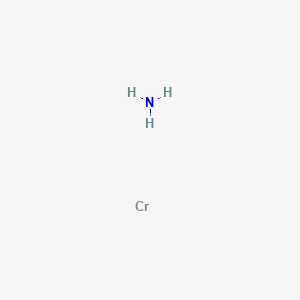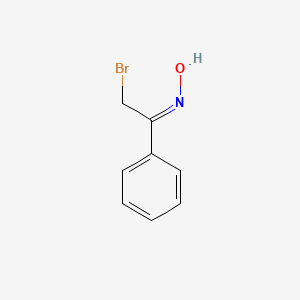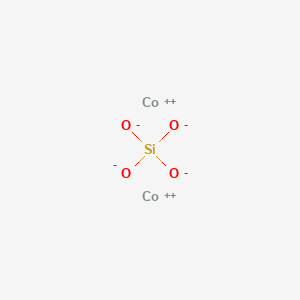
boron lanthanum(3+) trioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron lanthanum(3+) trioxide, also known as lanthanum borate, is a chemical compound with the formula LaBO3. It is composed of boron, lanthanum, and oxygen atoms. This compound is known for its unique properties, including high thermal stability, low electronic work function, and excellent chemical stability. These characteristics make it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boron lanthanum(3+) trioxide can be synthesized through several methods. One common approach involves the solid-state reaction of lanthanum oxide (La2O3) and boron trioxide (B2O3). The reaction typically occurs at high temperatures, ranging from 800°C to 1200°C, in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
La2O3+B2O3→2LaBO3
Another method involves the use of lanthanum nitrate and boric acid as precursors. The mixture is heated to remove water and then calcined at high temperatures to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale solid-state reactions. The raw materials, lanthanum oxide and boron trioxide, are mixed in stoichiometric ratios and heated in rotary kilns or furnaces. The process is carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Boron lanthanum(3+) trioxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions with other elements or compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are used. These reactions also require high temperatures.
Substitution: Substitution reactions often involve halogens or other reactive elements. These reactions can occur at room temperature or under mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lanthanum borate with higher oxidation states, while reduction may produce lanthanum boride.
Scientific Research Applications
Boron lanthanum(3+) trioxide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: It is studied for its potential use in biomedical applications, such as drug delivery systems and bioimaging.
Medicine: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the production of advanced ceramics, glass, and electronic materials. Its high thermal stability makes it suitable for high-temperature applications.
Mechanism of Action
The mechanism of action of boron lanthanum(3+) trioxide involves its interaction with molecular targets and pathways. In catalytic applications, it acts as a Lewis acid, facilitating the formation of reactive intermediates. In biomedical applications, it may interact with cellular components, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Lanthanum boride (LaB6): Known for its high hardness and low electronic work function, used in thermionic emitters and electronic devices.
Lanthanum oxide (La2O3): Used in optical materials and as a catalyst in various chemical reactions.
Boron trioxide (B2O3): Used in glass production and as a flux in metallurgy.
Uniqueness
Boron lanthanum(3+) trioxide is unique due to its combination of boron and lanthanum, which imparts distinct properties such as high thermal stability and chemical resistance. Its ability to act as a catalyst and its potential biomedical applications further distinguish it from similar compounds.
Properties
CAS No. |
13709-95-0 |
|---|---|
Molecular Formula |
BH3LaO3-3 |
Molecular Weight |
200.73852 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


